Ethyl 4-(4-cyano-2-methoxy-phenoxy)butanoate
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Overview
Description
Ethyl 4-(4-cyano-2-methoxy-phenoxy)butanoate is an organic compound with the molecular formula C14H17NO4. It is a derivative of butanoic acid, featuring a cyano group and a methoxy group attached to a phenoxy ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-cyano-2-methoxy-phenoxy)butanoate typically involves the reaction of 4-cyano-2-methoxyphenol with ethyl 4-bromobutanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-cyano-2-methoxy-phenoxy)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Formation of 4-(4-cyano-2-methoxy-phenoxy)butanoic acid.
Reduction: Formation of ethyl 4-(4-aminomethyl-2-methoxy-phenoxy)butanoate.
Substitution: Formation of various substituted phenoxybutanoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(4-cyano-2-methoxy-phenoxy)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-cyano-2-methoxy-phenoxy)butanoate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-acetyl-2-methoxyphenoxy)butanoate
- Ethyl 4-(4-formyl-2-methoxyphenoxy)butanoate
- Ethyl 4-(4-bromophenoxy)butanoate
Uniqueness
Ethyl 4-(4-cyano-2-methoxy-phenoxy)butanoate is unique due to the presence of both a cyano group and a methoxy group on the phenoxy ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
Ethyl 4-(4-cyano-2-methoxy-phenoxy)butanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article will explore its synthesis, structure-activity relationships (SAR), and biological evaluations, including antiproliferative and antimicrobial effects.
Synthesis and Structure-Activity Relationships (SAR)
The synthesis of this compound involves several key steps that allow for the modification of its structure to enhance biological activity. The compound is derived from a phenoxyacetamide scaffold, which has been shown to be effective against various bacterial strains, particularly those involving the Type III secretion system (T3SS) of Pseudomonas aeruginosa .
Key Findings from SAR Studies
- Substituent Variations : The nature of substituents at the α-position of the amide significantly influences biological activity. Removing or altering these substituents can drastically reduce efficacy .
- Phenoxide Ring Modifications : Changes to the substituents on the phenoxide ring also affect potency. For instance, replacing chlorine groups with fluorine resulted in compounds with reduced activity .
- Analog Development : The creation of analogs with different aromatic systems, such as pyridine, showed improved potency compared to the original phenyl analogs .
Antiproliferative Activity
Research has indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. Notably, it has shown selective activity against breast cancer cells (MCF-7), with IC50 values indicating effective inhibition at low micromolar concentrations.
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | 3.1 |
Control (Doxorubicin) | MCF-7 | 0.5 |
Control (Etoposide) | MCF-7 | 1.0 |
This table illustrates the comparative effectiveness of this compound against established antiproliferative agents .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity, particularly against Gram-positive bacteria such as Enterococcus faecalis. The minimum inhibitory concentration (MIC) was found to be 8 µM, indicating a strong potential for therapeutic applications in infectious diseases .
In Vivo Evaluations
A study evaluated the in vivo anticancer effects of a sodium salt derivative of this compound on Ehrlich ascites carcinoma (EAC) in mice. Results showed significant reductions in tumor volume and cell count, alongside enhanced apoptotic activity as evidenced by increased caspase 3 expression and decreased osteopontin levels . Histopathological assessments confirmed that treatment improved liver and kidney health without notable toxicity.
Properties
Molecular Formula |
C14H17NO4 |
---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
ethyl 4-(4-cyano-2-methoxyphenoxy)butanoate |
InChI |
InChI=1S/C14H17NO4/c1-3-18-14(16)5-4-8-19-12-7-6-11(10-15)9-13(12)17-2/h6-7,9H,3-5,8H2,1-2H3 |
InChI Key |
SSULYJTVUKRGKW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCOC1=C(C=C(C=C1)C#N)OC |
Origin of Product |
United States |
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